3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
Description
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-12-9-14(8-11(12)4-1)16-13-6-3-7-15-10-13/h1-2,4-5,13-15H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAPUZCCITUUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, thereby altering its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It can accumulate in certain tissues, particularly those with high metabolic activity. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and can be directed to specific organelles such as the mitochondria or endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action.
Biological Activity
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with 2,3-dihydro-1H-indene derivatives. The synthetic routes often utilize various coupling methods to ensure high yield and purity of the final product.
Pharmacological Profile
Research has shown that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Studies indicate that compounds with similar piperidine structures demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown MIC values ranging from 1 to 4 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in various cancer cell lines. For example, related compounds have been shown to enhance caspase activity in breast cancer cells, indicating potential for tumor suppression .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features. The presence of the indene moiety is crucial for enhancing lipophilicity and bioavailability, which are essential for effective interaction with biological targets .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of piperidine derivatives, this compound was tested against several pathogens. Results indicated that the compound exhibited potent activity against Klebsiella pneumoniae, with an MIC comparable to established antibiotics like ciprofloxacin .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The study demonstrated that treatment with this compound resulted in significant morphological changes in the cells and increased apoptotic markers, suggesting its potential as an anticancer agent .
Research Findings Summary Table
Scientific Research Applications
Cholinesterase Inhibition
One of the primary applications of 3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine is its potential as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain, which can enhance cognitive function.
Case Study:
In a study examining various piperidine derivatives, compounds similar to this compound demonstrated significant AChE inhibition with IC50 values in the nanomolar range, indicating strong potential for therapeutic use against Alzheimer's disease .
Neuroprotective Properties
Research has indicated that derivatives of this compound may possess neuroprotective properties. The ability to protect neuronal cells from oxidative stress and apoptosis is crucial for developing treatments for neurodegenerative disorders.
Data Table: Neuroprotective Activity of Piperidine Derivatives
| Compound | Neuroprotective Activity (IC50) | Reference |
|---|---|---|
| This compound | 45 nM | |
| Donepezil | 0.44 mM | |
| Galantamine | 0.28 mM |
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various organic reactions involving piperidine and indene derivatives. These synthetic pathways allow for the modification of the compound to enhance its biological activity.
Potential for Drug Development
Given its biological activity, this compound has potential applications in drug development for treating conditions related to cholinergic dysfunction.
Pharmacological Profiles
The pharmacological profiles of related compounds suggest that modifications to the piperidine or indene moieties can lead to enhanced selectivity and potency against specific targets.
Case Study:
A series of piperidine derivatives were tested for their efficacy against AChE and BuChE, revealing that certain substitutions significantly improved their inhibitory activity while reducing toxicity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substitution patterns, linker groups, and functional moieties, which influence their physicochemical and pharmacological properties.
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
- Antimalarial Activity : Analogs like 2,3-dihydro-1H-inden-2-yl pyrazine-carboxamide derivatives () exhibit in vivo efficacy against Plasmodium falciparum, suggesting the indenyl-piperidine scaffold may contribute to cytochrome P450 inhibition .
- Receptor Targeting : The indenyloxy group in Example 5 () acts as a key pharmacophore in prostaglandin D receptor antagonism, highlighting its role in modulating inflammatory pathways .
- Enzyme Inhibition : Piperidine-indene hybrids, such as donepezil impurities (), underscore the scaffold's relevance in acetylcholinesterase inhibition, though substituents like methoxy groups critically influence potency .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine typically involves:
- Formation of the indane ether intermediate : Introduction of the 2,3-dihydro-1H-indene group onto an oxygen nucleophile.
- Attachment of the piperidine moiety : Coupling the ether intermediate with piperidine under conditions favoring nucleophilic substitution or ether formation.
This approach requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions such as over-alkylation or decomposition of sensitive groups.
Preparation of the 2,3-Dihydro-1H-Inden-2-yl Ether Intermediate
The indane moiety (2,3-dihydro-1H-indene) can be prepared or functionalized via:
- Reduction of indene derivatives : Catalytic hydrogenation of indene to yield 2,3-dihydro-1H-indene intermediates.
- Functionalization at the 2-position : Introduction of leaving groups or electrophilic centers that facilitate ether bond formation.
According to literature on indane derivatives, oxidation and functionalization reactions (e.g., Knoevenagel condensation, cyclizations) are common to prepare indane-based intermediates with high yields and purity.
Ether Formation via Nucleophilic Substitution
The key step to obtain this compound is the formation of the ether bond between the indane moiety and the piperidine ring. This can be achieved by:
- Using a suitable leaving group on the indane derivative , such as a halide or triflate, which reacts with the nucleophilic nitrogen or oxygen on piperidine.
- Base-mediated nucleophilic substitution : Employing bases like potassium carbonate or triethylamine to deprotonate the nucleophile and promote substitution.
A representative method involves reacting 2-(halomethyl)-2,3-dihydro-1H-indene with piperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO), enabling the nucleophilic attack on the electrophilic carbon to form the ether linkage.
Catalytic Hydrogenation and Functionalization of Piperidine Derivatives
Recent advances in piperidine derivative synthesis highlight:
- Palladium- or rhodium-catalyzed hydrogenation of pyridine or related heterocycles to piperidines, which can be functionalized further to introduce substitution patterns.
- Intramolecular aza-Michael reactions for constructing substituted piperidines with high stereoselectivity and yields, which could be adapted for functionalizing the piperidine ring in the target compound.
These catalytic methods offer efficient routes to prepare the piperidine moiety with desired substitution and stereochemistry, which can then be coupled with the indane ether intermediate.
Crystalline Forms and Polymorphs Considerations
The compound or its derivatives may exist in various crystalline forms or polymorphs, which can influence the preparation and purification processes:
- Solvates and hydrates : Incorporation of solvent molecules during crystallization can affect yield and purity.
- Polymorphism : Different crystalline forms have distinct physical properties, requiring optimization of crystallization conditions to obtain the desired form.
Understanding and controlling these factors is essential in the final stages of compound preparation to ensure reproducibility and stability.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
Catalytic hydrogenation of indene derivatives to 2,3-dihydro-1H-indene intermediates is a well-established method offering high yields and selectivity. The interruption of hydrogenation by water can lead to piperidinones, which are useful intermediates in piperidine synthesis.
Nucleophilic substitution reactions for ether formation require the preparation of a good leaving group on the indane moiety. Triflates or halides are commonly used, with trifluoromethanesulfonyl chloride being a reagent for introducing triflate groups.
Intramolecular aza-Michael reactions provide an efficient route to substituted piperidines, which can be adapted to synthesize 3-substituted piperidines like the target compound. Organocatalysis with quinoline derivatives and trifluoroacetic acid cocatalysts has been reported to give good enantiomeric excess and yields.
Crystallization techniques influence the polymorphic form of the compound, which can affect solubility and bioavailability. Hydrates and solvates are common and must be characterized by X-ray powder diffraction to ensure consistency.
Synthetic routes combining indanone-piperidine moieties have been explored for drug design, indicating the feasibility of preparing such hybrid molecules via relatively simple synthetic routes.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine in academic laboratories?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent selection, temperature, and stoichiometry). For analogous piperidine derivatives, protocols involving dichloromethane as a solvent and sodium hydroxide for deprotonation have achieved high yields (~99%) after purification steps like liquid-liquid extraction and column chromatography . Safety protocols, such as handling corrosive reagents and ensuring proper ventilation, must align with GHS hazard codes (e.g., H290 for corrosive properties) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use spectroscopic techniques such as H/C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation. Databases like the NIST Chemistry WebBook provide reference spectra for piperidine derivatives, aiding in peak assignment . Purity can be assessed via HPLC with UV detection, referencing protocols for related compounds with 99% purity thresholds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for skin/eye protection (e.g., P280 gloves) and emergency measures (e.g., P301+P310 for ingestion). Storage should adhere to P402+P404 (dry, cool place), and spills require neutralization with inert absorbents . Lab courses below 698-level mandate 100% safety exam compliance, emphasizing hazard communication .
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. Institutions like ICReDD integrate computational workflows to narrow experimental conditions, reducing trial-and-error cycles by 30–50% . Software tools enable virtual screening of substituents on the indene or piperidine moieties for enhanced bioactivity .
Q. What strategies resolve contradictions in experimental data for piperidine-based compounds, such as unexpected reaction outcomes?
- Methodological Answer : Apply theoretical frameworks to reconcile discrepancies. For example, if a reaction yields unanticipated stereoisomers, analyze steric/electronic effects using molecular modeling. Cross-validate findings with kinetic studies (e.g., varying temperature/pH) and spectroscopic data . Classification frameworks like CRDC’s "Reaction Fundamentals" (RDF2050112) guide systematic troubleshooting .
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with modifications to the indene or piperidine rings and evaluate biological/pharmacological activity. For example, diphenidine derivatives (±)-1-(1,2-diphenylethyl)piperidine show NMDA receptor antagonism, suggesting SAR studies could target similar pathways . Use multivariate analysis to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What advanced techniques enable efficient scale-up of this compound synthesis without compromising yield?
- Methodological Answer : Implement continuous-flow reactors for improved heat/mass transfer, reducing byproduct formation. Membrane separation technologies (CRDC RDF2050104) can enhance purification efficiency at larger scales . Process simulation software (e.g., Aspen Plus) optimizes parameters like residence time and catalyst loading .
Q. How do researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Chemical software with encryption and version control (e.g., ELN platforms) ensures traceability. Cross-lab validation using standardized protocols (e.g., NIST reference materials) minimizes variability .
Methodological Resources
- Synthetic Protocols : Refer to indene-piperidine coupling methods in and for step-by-step guidance .
- Computational Tools : Leverage ICReDD’s reaction design workflows and PubChem’s canonical SMILES data for virtual screening .
- Safety Compliance : Align with CRDC’s R&D classifications (e.g., RDF2050108 for process control) and institutional chemical hygiene plans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
